molecular formula C11H9NO B1336125 1-(Quinolin-3-yl)ethanone CAS No. 33021-53-3

1-(Quinolin-3-yl)ethanone

Cat. No. B1336125
CAS RN: 33021-53-3
M. Wt: 171.19 g/mol
InChI Key: VMZYRGLKJCRGST-UHFFFAOYSA-N
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Description

1-(Quinolin-3-yl)ethanone is a chemical compound with the molecular formula C11H9NO . It is also known as 3-Acetylquinoline . This compound is a derivative of quinoline, a nitrogen-containing heterocyclic compound .


Synthesis Analysis

Quinoline and its derivatives have been synthesized using various protocols reported in the literature. Some of the well-known classical synthesis protocols include Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions are also used for the construction and functionalization of this compound .


Molecular Structure Analysis

Quinoline has a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety . The molecular structure of 1-(Quinolin-3-yl)ethanone would be similar, with an additional ethanone group attached to the quinoline ring.


Chemical Reactions Analysis

Quinoline and its derivatives have been functionalized for biological and pharmaceutical activities through various chemical reactions . For instance, the azido–Cu complex undergoes reductive elimination followed by dehydrative cyclo-condensation to provide the desired quinoline .

Scientific Research Applications

Anti-Cancer Agent

  • A derivative, 1-[4-(3H-pyrrolo[3,2-f]quinolin-9-ylamino)-phenyl]-ethanone hydrochloride, demonstrates high antiproliferative activity. It acts by forming an intercalative complex with DNA, inhibiting DNA topoisomerase II, and blocking the cell cycle in the G(2)/M phase, suggesting apoptosis induction (L. D. Via et al., 2008).

  • Another study synthesized a series of 4‐anilinofuro[2,3‐b]quinolines with significant antiproliferative activities against various cancer cell lines. The compound 1‐{4‐[(3‐chloro‐7‐methoxyfuro[2,3‐b]quinolin-4‐yl)amino]phenyl}ethanone was notably potent, inducing cell-cycle arrest and cell death in cancer cells (Yeh‐long Chen et al., 2008).

Antimicrobial Activity

  • A study on the synthesis, characterization, and antimicrobial activity of substituted 1,2,3-triazoles highlighted the use of a compound related to 1-(Quinolin-3-yl)ethanone. The derivatives showed notable antimicrobial activity (Bantwal Shivarama Holla et al., 2005).

Catalytic Behavior in Chemical Synthesis

  • The compound 1-(6-(quinoxalin-2-yl)pyridin-2-yl)ethanone was used in synthesizing N-(1-(6-(quinoxalin-2-yl)pyridine-2-yl)ethylidene)benzenamines, which provided alternative NNN tridentate ligands for iron(II) and cobalt(II) dichloride complexes. These complexes showed good catalytic activities for ethylene reactivity (Wen‐Hua Sun et al., 2007).

Corrosion Inhibition

  • Quinoxalin-6-yl derivatives, including 1-(3-phenyl-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone, were investigated as corrosion inhibitors for mild steel in hydrochloric acid. They showed significant inhibition efficiency, which increased with concentration (L. Olasunkanmi et al., 2015).

Conventionaland Ultrasound Irradiation Synthesis

  • A comparison study between conventional heating and ultrasound-assisted methods for synthesizing chalcone-substituted quinoxalines starting from 1-(phenylquinoxalin-2-yl)ethanone revealed advantages of the ultrasonic irradiation method, such as shorter reaction times and higher yields (A. Abdula et al., 2018).

Ovarian Cancer Cell Proliferation Suppression

  • The G-protein-coupled estrogen receptor agonist G-1, structurally related to 1-(Quinolin-3-yl)ethanone, suppressed ovarian cancer cell proliferation by blocking tubulin polymerization and interrupting microtubule assembly, leading to cell cycle arrest and apoptosis induction (C. Wang et al., 2013).

Synthesis of Novel Chemical Compounds

  • The synthesis of thiazolyl-pyrazoline derivatives containing the quinoline moiety involved 1-(6-(quinoxalin-2-yl)pyridin-2-yl)ethanone. These compounds were characterized and studied for potential antimicrobial properties (Yong-Ming Zen et al., 2012).

  • A novel method for synthesizing substituted 1,2-dihydro-4-phenylquinolines involved the reaction of anilines with acetophenone derivatives, including 1-(naphthalen-1-yl)ethanone and 1-(furan-2-yl)ethanone. The method's scope and limitations were explored (Hansrudolf Walter, 1994).

Safety And Hazards

While specific safety and hazard information for 1-(Quinolin-3-yl)ethanone is not available, general precautions such as avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, using personal protective equipment, and ensuring adequate ventilation should be taken when handling this compound .

Future Directions

Quinoline and its derivatives have versatile applications in the fields of industrial and synthetic organic chemistry. They play a major role in medicinal chemistry, with numerous articles reporting syntheses of the main scaffold and its functionalization for biological and pharmaceutical activities . Future research will likely focus on synthesizing and investigating new structural prototypes with more effective antimalarial, antimicrobial, and anticancer activity .

properties

IUPAC Name

1-quinolin-3-ylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO/c1-8(13)10-6-9-4-2-3-5-11(9)12-7-10/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMZYRGLKJCRGST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC2=CC=CC=C2N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20416028
Record name 1-(quinolin-3-yl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20416028
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Quinolin-3-yl)ethanone

CAS RN

33021-53-3
Record name 1-(quinolin-3-yl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20416028
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(quinolin-3-yl)ethan-1-one
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
S Khong, O Kwon - The Journal of organic chemistry, 2012 - ACS Publications
In this study we developed an efficient one-pot procedure for the preparation of 3-substituted and 3,4-disubstituted quinolines from stable starting materials (activated acetylenes …
Number of citations: 104 pubs.acs.org
P Zhao, Y Zhou, XX Yu, C Huang, YD Wu, G Yin… - Organic …, 2020 - ACS Publications
A novel and efficient multicomponent cyclization of methyl ketones, cyanamides, and arylamines for the synthesizing 2,4-diamino-1,3,5-triazines via consecutive formation of four C–N …
Number of citations: 20 pubs.acs.org
SN Khong - 2013 - search.proquest.com
Phosphinocatalysis has been used among us as a short term for nucleophilic phosphine catalysis. The information in chapter 1 will focus on how phosphinocatalysis was discovered, …
Number of citations: 2 search.proquest.com
A Battace, M Feuerstein, M Lemhadri, T Zair, H Doucet… - 2007 - Wiley Online Library
cis,cis,cis‐1,2,3,4‐Tetrakis(diphenylphosphanylmethyl)cyclopentane/[PdCl(C 3 H 5 )] 2 efficiently catalyses the Heck reaction of α‐ and β‐substituted enol ethers with aryl bromides. The …
C Klöck, Z Herrera, M Albertelli… - Journal of Medicinal …, 2014 - ACS Publications
Transglutaminase 2 (TG2) is a ubiquitously expressed enzyme that catalyzes the posttranslational modification of glutamine residues on protein or peptide substrates. A growing body of …
Number of citations: 54 pubs.acs.org

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